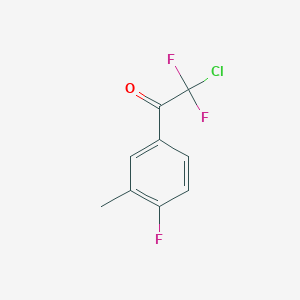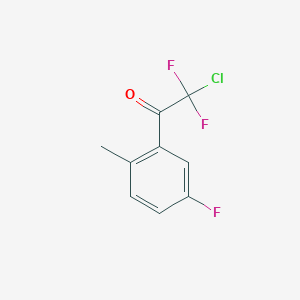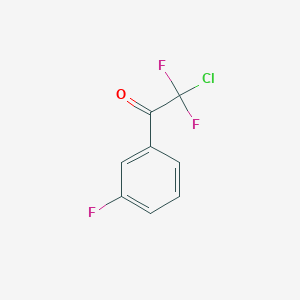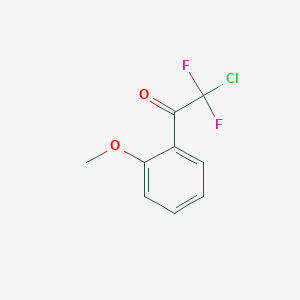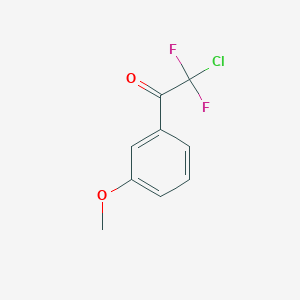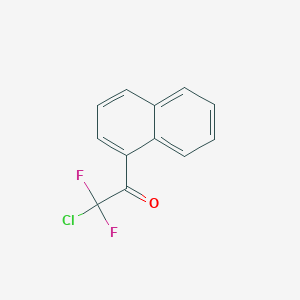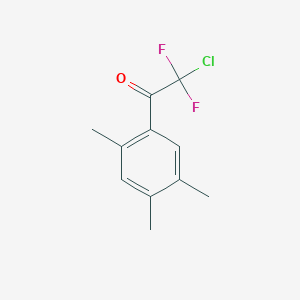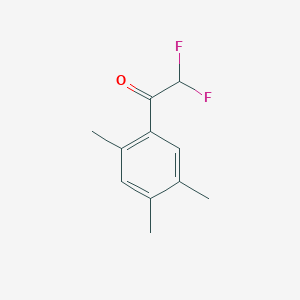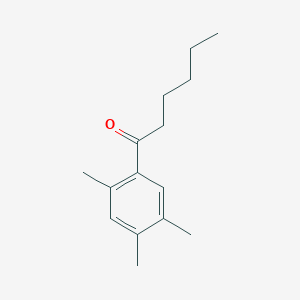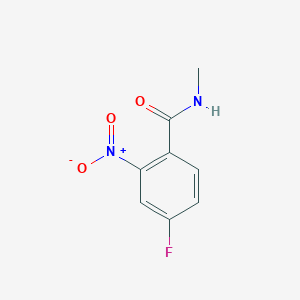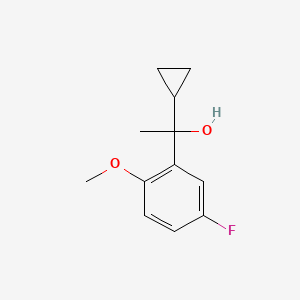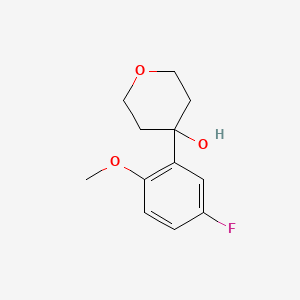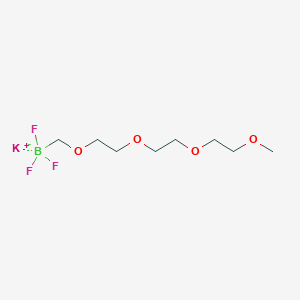
Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate is a chemical compound with the molecular formula C8H17BF3O4K It is a boron-based compound that features a trifluoroborate group attached to a polyether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate typically involves the reaction of a boronic acid or boronate ester with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired trifluoroborate product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to maintain consistent reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. In Suzuki-Miyaura coupling, for example, the product is often a biaryl compound .
Scientific Research Applications
Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: Its role in the synthesis of pharmaceuticals makes it valuable for medicinal chemistry.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The polyether chain enhances the solubility and stability of the compound in various solvents, making it more versatile in different reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: A simpler boron-based compound used in similar coupling reactions.
Sodium trifluoroborate: Another trifluoroborate salt with similar reactivity but different solubility properties.
Lithium trifluoroborate: Used in similar applications but with different handling and storage requirements.
Uniqueness
Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate is unique due to its polyether chain, which provides enhanced solubility and stability. This makes it particularly useful in reactions requiring high solubility in organic solvents and stability under various conditions .
Properties
IUPAC Name |
potassium;trifluoro-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BF3O4.K/c1-13-2-3-14-4-5-15-6-7-16-8-9(10,11)12;/h2-8H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIPMTVICHIPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCOCCOCCOC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BF3KO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
